molecular formula C23H23ClN2O2 B11331600 N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-methyl-N-(pyridin-2-yl)propanamide

N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-methyl-N-(pyridin-2-yl)propanamide

Cat. No.: B11331600
M. Wt: 394.9 g/mol
InChI Key: ZHKOVNPBQVCSLW-UHFFFAOYSA-N
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Description

N-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a pyridinyl group, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-pyridinecarboxaldehyde with 4-chloroaniline in ethanol, followed by refluxing the solution at 100°C for 6 hours . The mixture is then treated with magnesium sulfate to remove excess water, and the product is dried under vacuum.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-2-METHYL-N-(PYRIDIN-2-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H23ClN2O2

Molecular Weight

394.9 g/mol

IUPAC Name

N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]-2-methyl-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C23H23ClN2O2/c1-17(2)23(27)26(22-9-5-6-14-25-22)15-18-10-12-20(13-11-18)28-16-19-7-3-4-8-21(19)24/h3-14,17H,15-16H2,1-2H3

InChI Key

ZHKOVNPBQVCSLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(CC1=CC=C(C=C1)OCC2=CC=CC=C2Cl)C3=CC=CC=N3

Origin of Product

United States

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